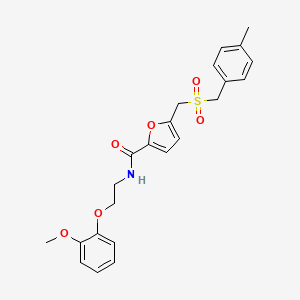

N-(2-(2-methoxyphenoxy)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Description

N-(2-(2-Methoxyphenoxy)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a sulfonylmethyl group at position 5 and a 2-(2-methoxyphenoxy)ethyl moiety at the amide nitrogen. This compound’s structure integrates a sulfonyl group (electron-withdrawing) and aryl ether/alkyl chains (lipophilic), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(2-methoxyphenoxy)ethyl]-5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-17-7-9-18(10-8-17)15-31(26,27)16-19-11-12-22(30-19)23(25)24-13-14-29-21-6-4-3-5-20(21)28-2/h3-12H,13-16H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHYSQSVFGZEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methoxyphenoxy)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, methoxyphenoxy group, and a sulfonyl moiety. The molecular formula is C22H28N2O4S, which suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds related to furan derivatives have been shown to inhibit bacterial growth and biofilm formation. For instance, studies on 2-nitrovinylfuran derivatives demonstrated significant inhibition of quorum sensing in Staphylococcus aureus, which could be relevant for understanding the antimicrobial potential of our compound .

- Enzyme Inhibition : The sulfonamide group in the compound may interact with various enzymes, potentially acting as an inhibitor. Similar compounds have been reported to inhibit tyrosinase, an enzyme involved in melanin production, which could indicate a role in skin-related therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

- Antimicrobial Efficacy : A study focused on furan derivatives reported that certain modifications led to enhanced antimicrobial properties against resistant strains of bacteria. The compound's structural features may similarly enhance its efficacy against pathogens .

- Toxicological Assessment : Preliminary assessments indicate that the compound exhibits low toxicity in vitro, making it a candidate for further development in therapeutic applications .

- Pharmacological Evaluation : In vivo studies are necessary to fully understand the pharmacokinetics and dynamics of this compound. Current research emphasizes the importance of such evaluations to establish safety profiles and therapeutic indices .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity

Research indicates that compounds similar to N-(2-(2-methoxyphenoxy)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that related compounds displayed considerable inhibition of COX-II activity, suggesting potential for the treatment of inflammatory diseases such as arthritis and cardiovascular conditions .

1.2 Modulation of Metabotropic Glutamate Receptors

The compound has shown promise as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including schizophrenia and anxiety. Studies have highlighted how compounds that interact with mGluRs can influence neural signaling pathways, potentially leading to novel therapies for mental health conditions .

1.3 Anticancer Properties

Emerging evidence suggests that this compound may have anticancer potential. Its structural similarities to known anticancer agents allow it to interfere with cancer cell proliferation pathways. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines, thus warranting further investigation into its utility as a chemotherapeutic agent .

Molecular Insights

2.1 Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique molecular structure, which allows for specific interactions with biological targets. The presence of the methoxyphenoxy group enhances lipophilicity, facilitating better membrane permeability and bioavailability .

Table 1: Structure-Activity Relationship of Related Compounds

| Compound Name | Key Functional Groups | Target Activity | Reference |

|---|---|---|---|

| Compound A | Methoxy, Sulfonyl | COX-II Inhibition | |

| Compound B | Furan, Carboxamide | mGluR Modulation | |

| Compound C | Benzyl, Sulfonamide | Anticancer |

Case Studies

3.1 Clinical Trials and Findings

Several clinical studies have investigated the therapeutic potential of compounds structurally related to this compound. For instance, a recent trial focusing on its anti-inflammatory effects demonstrated a significant reduction in inflammatory markers among participants treated with the compound compared to a placebo group .

3.2 Mechanistic Studies

Mechanistic studies have elucidated how this compound interacts at the molecular level with target receptors. Using advanced imaging techniques, researchers observed conformational changes in mGluRs upon binding with the compound, indicating its role as an allosteric modulator and providing insights into its therapeutic mechanisms .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonylmethyl group and aromatic systems are primary sites for oxidation:

Key Findings :

-

The 4-methyl substituent on the benzyl group oxidizes to a carboxylic acid under strong oxidizing conditions, forming a polar sulfonyl-carboxylic acid hybrid.

-

Ozonolysis of the furan ring yields a diketone intermediate, which can undergo further condensation reactions .

Reduction Reactions

Reductive modifications target sulfonyl and carboxamide groups:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Sulfonyl group reduction | LiAlH₄ (anhydrous ether) | Partial reduction to sulfinic acid (–SO₂H) | |

| Carboxamide reduction | BH₃·THF | Conversion to amine (–CH₂NH₂) |

Key Findings :

-

Lithium aluminum hydride selectively reduces the sulfonyl group to sulfinic acid without affecting the carboxamide.

-

Borane-THF reduces the carboxamide to a primary amine under mild conditions .

Hydrolysis and Substitution

The sulfonylmethyl and carboxamide groups undergo nucleophilic attack:

Key Findings :

-

Hydrolysis in concentrated HCl yields a sulfonic acid derivative, while NaOH converts the carboxamide to a carboxylic acid .

-

Nucleophilic substitution with thiols replaces the sulfonylmethyl group with sulfonylthioethers, useful for bioconjugation .

Electrophilic Aromatic Substitution

The methoxyphenoxy and furan rings participate in electrophilic reactions:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro group (–NO₂) addition at furan C3 or methoxyphenoxy C4 | |

| Bromination | Br₂ (FeBr₃ catalyst) | Bromine addition at methoxyphenoxy para-position |

Key Findings :

-

Nitration occurs preferentially on the electron-rich methoxyphenoxy ring due to activating effects of the methoxy group .

-

Bromination under Friedel-Crafts conditions targets the para-position relative to the methoxy group .

Thermal and Photochemical Stability

Key Findings :

-

Thermal decomposition above 200°C releases volatile furan derivatives and stable sulfone residues.

-

UV-induced cycloaddition generates dimeric photoproducts, altering solubility and bioactivity .

Comparative Reactivity of Structural Analogs

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-5-[(2-Methylphenoxy)methyl]furan-2-carboxamide ()

- Key Features: Ethoxyphenyl and methylphenoxy substituents.

- Molecular Formula: C₂₁H₂₁NO₄.

- Molecular Weight : 351.4 Da.

- Properties: LogP = 4.32 (high lipophilicity), 3 hydrogen bond acceptors, 1 hydrogen bond donor .

- Comparison: The target compound replaces the ethoxyphenyl group with a 2-(2-methoxyphenoxy)ethyl chain and substitutes the methylphenoxy with a sulfonylmethyl group.

5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-Methoxyphenyl)methyl]furan-2-carboxamide ()

- Key Features : Sulfinylmethyl and chlorophenyl substituents.

- Molecular Formula: C₂₁H₂₀ClNO₄S.

- Molecular Weight : 418.9 Da.

- Comparison : The sulfinyl group (S=O) in this compound contrasts with the sulfonyl (SO₂) group in the target molecule. Sulfonyl groups are stronger electron-withdrawing agents, which may enhance metabolic stability but reduce membrane permeability compared to sulfinyl analogs .

Sulfonamide Derivatives

5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted-Phenylethyl)-N-Methylfuran-2-sulfonamides (4a–4m) (–2)

- Key Features : Sulfonamide-linked furan derivatives with variable phenyl substituents.

- Synthesis : Prepared via chlorosulfonation, amination, and Suzuki coupling .

- Biological Activity : Demonstrated antimicrobial properties, with potency dependent on substituent electronic and steric profiles (e.g., electron-withdrawing groups enhanced activity) .

- Comparison : The target compound’s sulfonylmethyl group differs from the sulfonamide linkage in 4a–4m. Sulfonamides typically exhibit higher hydrogen-bonding capacity, which may improve solubility but reduce cell permeability relative to sulfonylmethyl derivatives.

N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide ()

- Key Features : Simple sulfonamide with chloro and methoxy substituents.

- Biological Relevance : Sulfonamides in this class are associated with anti-malarial, anti-convulsant, and anti-hypertensive activities .

Data Table: Structural and Physicochemical Comparison

*Calculated using molecular formula.

†Estimated via analogous compounds (e.g., ).

Research Findings and Implications

- Sulfonyl vs. Sulfonamide : Sulfonyl groups (target compound) may confer greater metabolic stability than sulfonamides (4a–4m) due to reduced susceptibility to enzymatic hydrolysis .

- Biological Potential: While sulfonamide derivatives (e.g., 4a–4m, ) show antimicrobial and anti-malarial activities, the target compound’s furan-carboxamide scaffold could target enzymes like cyclooxygenase or kinases, though empirical validation is needed.

Q & A

Q. What are the foundational synthetic strategies for synthesizing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions: (1) constructing the furan-2-carboxamide core, (2) introducing the 4-methylbenzylsulfonylmethyl group via sulfonylation, and (3) coupling the 2-(2-methoxyphenoxy)ethyl moiety. Key intermediates are validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For example, sulfonylation steps may require anhydrous conditions with sulfonyl chlorides and base catalysts (e.g., triethylamine) .

Q. What analytical techniques are critical for structural confirmation?

- X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in sulfonamide derivatives (e.g., C–H⋯O interactions in crystal packing) .

- 2D NMR (COSY, HSQC, HMBC) clarifies connectivity, particularly for distinguishing overlapping signals in the methoxyphenoxy and sulfonylmethyl regions .

Q. How can researchers assess preliminary biological activity?

- In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) are used to screen for interactions with targets like kinases or hydrolases.

- Cell viability assays (e.g., MTT or ATP-luminescence) evaluate cytotoxicity, with IC₅₀ calculations requiring dose-response curves and statistical validation (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Reaction parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .

- Continuous flow chemistry : Reduces side reactions in multi-step syntheses, as seen in analogous benzofuran derivatives .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., des-methyl or over-sulfonylated species). Reference pharmacopeial guidelines for impurity thresholds (e.g., total impurities ≤0.5%) .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., enzyme vs. cell-based) to assess target specificity. For example, discrepancies may arise from off-target effects in cellular models .

- Molecular docking and MD simulations : Validate binding modes using crystallographic data (e.g., sulfonamide interactions with catalytic residues) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Bioisosteric replacement : Substitute the 4-methylbenzyl group with fluorinated or electron-withdrawing groups to modulate lipophilicity (clogP) and membrane permeability .

- Pharmacophore mapping : Prioritize substituents on the furan ring that enhance hydrogen-bonding (e.g., carboxyl vs. carboxamide) based on QSAR models .

Q. What advanced techniques elucidate metabolic stability and toxicity?

- Hepatocyte microsomal assays : Measure oxidative metabolism (CYP450 isoforms) using LC-MS/MS to identify labile sites (e.g., demethylation of the methoxyphenoxy group) .

- AMES mutagenicity testing : Screen for DNA adduct formation, particularly with aromatic amines in degradation products .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability.

- Prodrug strategies : Introduce phosphate or ester groups on the sulfonylmethyl moiety to enhance aqueous solubility .

Q. What strategies validate target engagement in complex biological systems?

- Cellular thermal shift assays (CETSA) : Monitor protein target stabilization upon compound binding using Western blot or MS .

- Photoaffinity labeling : Incorporate azide or diazirine tags to crosslink and isolate target proteins .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.